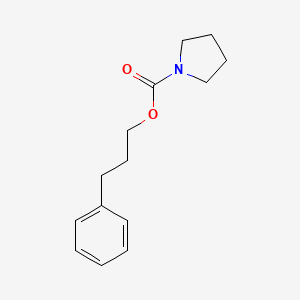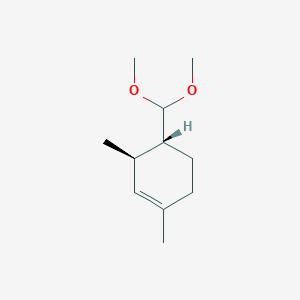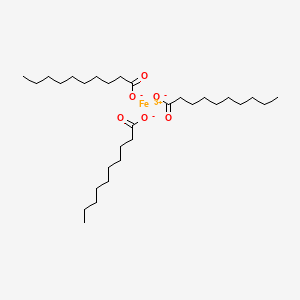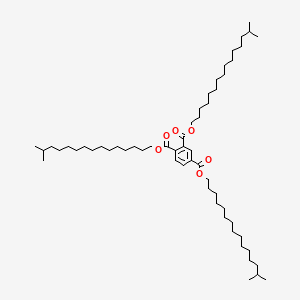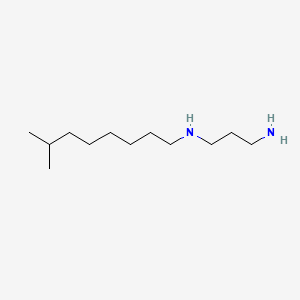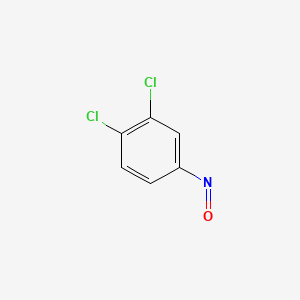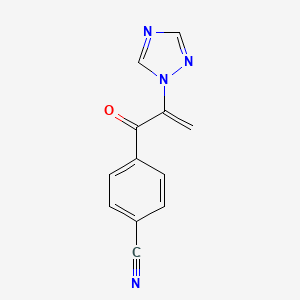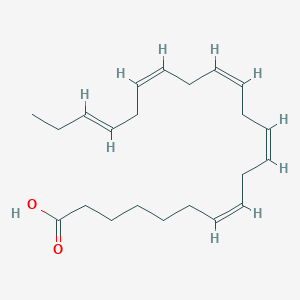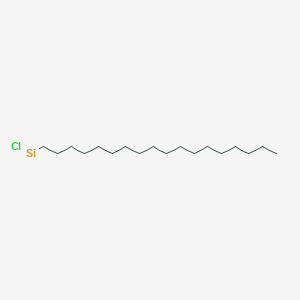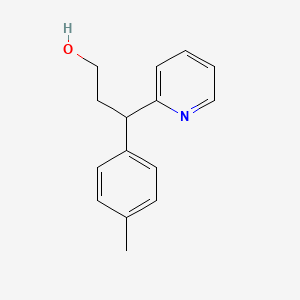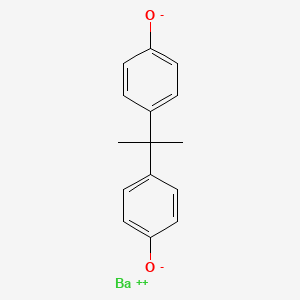
Barium(2+) 4,4'-isopropylidenebisphenolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Barium(2+) 4,4’-isopropylidenebisphenolate: is a chemical compound with the molecular formula C15H14BaO2 This compound is known for its unique chemical properties and applications in various fields, including industrial and scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Barium(2+) 4,4’-isopropylidenebisphenolate typically involves the reaction of barium hydroxide with 4,4’-isopropylidenebisphenol in an aqueous medium. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Ba(OH)2+C15H14O2→Ba(C15H14O2)2+2H2O
Industrial Production Methods: In industrial settings, the production of Barium(2+) 4,4’-isopropylidenebisphenolate may involve large-scale reactors and precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Barium(2+) 4,4’-isopropylidenebisphenolate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using suitable reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield barium salts of oxidized bisphenol derivatives, while reduction may produce barium salts of reduced bisphenol derivatives .
Scientific Research Applications
Chemistry: Barium(2+) 4,4’-isopropylidenebisphenolate is used as a reagent in various chemical reactions and synthesis processes. Its unique properties make it valuable in the development of new materials and compounds.
Biology and Medicine: In biological and medical research, this compound is studied for its potential applications in drug delivery systems and as a component in biomedical devices. Its interaction with biological molecules and cells is of particular interest to researchers.
Industry: In industrial applications, Barium(2+) 4,4’-isopropylidenebisphenolate is used in the production of polymers, coatings, and other materials. Its stability and reactivity make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism of action of Barium(2+) 4,4’-isopropylidenebisphenolate involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- Barium(2+) 4,4’-dihydroxybiphenylate
- Barium(2+) 4,4’-dihydroxybenzophenone
- Barium(2+) 4,4’-dihydroxybenzylidene
Uniqueness: Barium(2+) 4,4’-isopropylidenebisphenolate is unique due to its specific structure and properties. Compared to similar compounds, it offers distinct reactivity and stability, making it suitable for specialized applications in research and industry .
Properties
CAS No. |
94006-29-8 |
|---|---|
Molecular Formula |
C15H14BaO2 |
Molecular Weight |
363.60 g/mol |
IUPAC Name |
barium(2+);4-[2-(4-oxidophenyl)propan-2-yl]phenolate |
InChI |
InChI=1S/C15H16O2.Ba/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12;/h3-10,16-17H,1-2H3;/q;+2/p-2 |
InChI Key |
BEJJHZGDNWWKHM-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)[O-])C2=CC=C(C=C2)[O-].[Ba+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


